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Compound of Interest

Compound Name: 3-Fluoro-4-nitropyridine

Cat. No.: B080604

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the infrared (IR) and mass spectrometry (MS)
data for 3-Fluoro-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical
synthesis. By comparing its expected spectral features with those of analogous compounds,
this document serves as a practical reference for the structural elucidation and quality control of
substituted pyridines.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of 3-Fluoro-4-nitropyridine is characterized by the vibrational frequencies of
its key functional groups: the nitro group (NO3), the carbon-fluorine bond (C-F), and the
pyridine ring. A comparison with relevant compounds, 3-Fluoropyridine and 4-Nitropyridine,
allows for a clear assignment of its characteristic absorption bands.
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Expected :
) ) ] Wavenumber o 4-Nitropyridine
Functional Vibrational Fluoropyridine
(cm~1) for 3- (Observed,
Group Mode (Observed,
Fluoro-4- cm~?1)
: . cm=1)
nitropyridine
Asymmetric 1530 - 1560 ]
NO:2 Not Applicable ~1535
Stretch (Strong)
Symmetric 1340 - 1360 ]
NO2 Not Applicable ~1350
Stretch (Strong)
1600 - 1620,
Aromatic ) ) ~1580, 1470,
Ring Stretching 1450 - 1500 ~1600, 1480
C=C/C=N _ 1420
(Medium-Weak)
1200 - 1250 _
C-F Stretch ~1230 Not Applicable
(Strong)
, 3050 - 3150
Aromatic C-H Stretch ~3050 ~3100
(Weak)
830 - 860 _
C-N Stretch ] Not Applicable ~850
(Medium)

Mass Spectrometry (MS) Analysis

Electron Impact Mass Spectrometry (EI-MS) of 3-Fluoro-4-nitropyridine is expected to show a
distinct molecular ion peak and a series of fragment ions resulting from the successive loss of
its functional groups. The fragmentation pattern provides a fingerprint for the molecule's
structure. The molecular weight of 3-Fluoro-4-nitropyridine is 142.09 g/mol .[1][2]
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Comparison Comparison
Proposed with 3- with 2-
lon m/z (Expected) ] o ) o
Identity Fluoropyridine Nitropyridine
(m/z) (m/z)
[M]*+ 142 Molecular lon 97 124
Loss of Nitric
[M - NOJ* 112 _ - 94
Oxide
[M-F]* 123 Loss of Fluorine - -
Loss of Nitro
[M - NO2J* 96 - 78
Group
Fragment after 97 (molecular
[CsHsFN]* 96 _ -
loss of NO2 ion)
Pyridine ring
[CaHsF]* 74 70 ([CaH4]*) -
fragment
Pyridine radical
[CsHaN]* 78 - 78

cation

Experimental Protocols
Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

o Sample Preparation: A small amount of liquid or solid 3-Fluoro-4-nitropyridine is placed

directly onto the ATR crystal (e.g., diamond or germanium). For solid samples, sufficient

pressure is applied to ensure good contact between the sample and the crystal.

e |nstrument Parameters:

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

o Scan Range: 4000 - 400 cm™1,

o Resolution: 4 cm~1.
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o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded.
Subsequently, the sample spectrum is acquired. The final spectrum is presented in terms of
transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Method: Electron Impact (El) Mass Spectrometry coupled with Gas Chromatography (GC-MS)

o Sample Preparation: A dilute solution of 3-Fluoro-4-nitropyridine is prepared in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately
100 pg/mL.

e Gas Chromatography (GC) Conditions:

[¢]

Injection Volume: 1 pL.

o

Injector Temperature: 250°C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[e]

o

Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to
280°C at 10°C/min.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron Impact (El).
o Electron Energy: 70 eV.
o lon Source Temperature: 230°C.

o Mass Range: m/z 40-200.

Logical Relationships and Pathways

The following diagram illustrates the proposed fragmentation pathway of 3-Fluoro-4-
nitropyridine under Electron Impact Mass Spectrometry.
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Proposed Mass Spectrometry Fragmentation of 3-Fluoro-4-nitropyridine
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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